molecular formula C9H6N2O3S B1662452 5-Furfurylidene-2-Thiobarbituric Acid CAS No. 27430-18-8

5-Furfurylidene-2-Thiobarbituric Acid

Cat. No. B1662452
CAS RN: 27430-18-8
M. Wt: 222.22 g/mol
InChI Key: VQRARDATQWRHGF-UHFFFAOYSA-N
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Description

5-Furfurylidene-2-Thiobarbituric Acid is a chemical compound with the linear formula C9H6N2O3S . It has a molecular weight of 222.224 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Furfurylidene-2-Thiobarbituric Acid contains a total of 22 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : 5-Furfurylidene-2-thiobarbituric acid derivatives can be synthesized via multi-component reactions. For instance, a simple route for their synthesis involves a reaction between arylglyoxals, acetylacetone, and thiobarbituric acid in water as a solvent, demonstrating an efficient protocol for such syntheses (Dehghanzadeh, Shahrokhabadi, & Anary‐Abbasinejad, 2019).

  • Crystal Structure and Stability : The crystal structure and thermal stability of 5-furfurylidene-2-thiobarbituric acid derivatives, such as 5-(Isopropylidene)-2-thiobarbituric acid, have been studied, providing insights into their molecular properties and potential applications in various fields (Golovnev et al., 2014).

Biological and Medicinal Research

  • Neuroprotective Effects : Research has explored the neuroprotective effects of certain 5-furfurylidene-2-thiobarbituric acid derivatives in models of cerebral ischemia-reperfusion. For example, a study on UCF-101, a derivative, showed its potential in reducing neurological deficit and improving pathological conditions in rat models, indicating its relevance in neuroprotective strategies (Su et al., 2016).

  • Antibacterial and Anticancer Properties : Novel thiobarbituric acid derivatives have shown promising antibacterial and anticancer activities. For instance, certain compounds exhibited significant inhibitory effects against pathogenic bacteria and were effective against breast cancer cells (Masoud, Sweyllam, & Ahmed, 2020).

Catalysis and Green Chemistry

  • Green Bio-Organic Catalyst : Some studies have utilized 5-furfurylidene-2-thiobarbituric acid derivatives in green chemistry, such as using taurine as a catalyst for preparing these derivatives in water media, highlighting their role in environmentally friendly chemical processes (Daneshvar, Shirini, Langarudi, & Karimi-Chayjani, 2018).

  • Ionic Liquids in Synthesis : DABCO-based ionic liquids have been used as catalysts for the synthesis of 5-furfurylidene-2-thiobarbituric acid derivatives, offering advantages like high yields, low cost, and the use of water as a solvent, contributing to the development of sustainable chemical processes (Seyyedi, Shirini, & Langarudi, 2016).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRARDATQWRHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350317
Record name 5-[(Furan-2-yl)methylidene]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Furfurylidene-2-Thiobarbituric Acid

CAS RN

27430-18-8
Record name NSC96626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(Furan-2-yl)methylidene]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FURFURYLIDENE-2-THIOBARBITURIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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